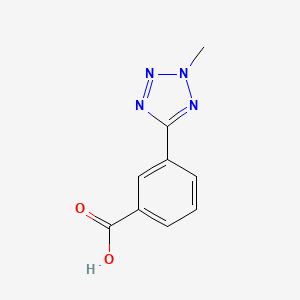

3-(2-methyl-2H-tetrazol-5-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methyltetrazol-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)9(14)15/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTXLPWAGDQGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3 2 Methyl 2h Tetrazol 5 Yl Benzoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 3-(2-methyl-2H-tetrazol-5-yl)benzoic acid, the spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the methyl protons on the tetrazole ring, and the acidic proton of the carboxylic acid group.

The protons on the disubstituted benzene (B151609) ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and splitting patterns (multiplicity) are influenced by the electronic effects of both the carboxylic acid and the tetrazole substituents. The carboxylic acid proton is typically a broad singlet at a downfield chemical shift (δ 10-13 ppm), which may not always be observed depending on the solvent and concentration. The N-methyl group on the tetrazole ring will present as a sharp singlet, with a chemical shift characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 | Multiplet |

| N-CH₃ | ~4.0 | Singlet |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are anticipated for the carboxylic acid carbon, the aromatic carbons, the tetrazole ring carbon, and the N-methyl carbon.

The carbonyl carbon of the carboxylic acid is expected to resonate significantly downfield (δ 165-185 ppm). The aromatic carbons will appear in the range of δ 120-140 ppm, with the carbon attached to the carboxylic acid and the tetrazole ring showing distinct shifts due to substituent effects. The carbon atom of the tetrazole ring itself is also expected in the downfield region, characteristic of heteroaromatic carbons. The N-methyl carbon will produce a signal in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (Carboxylic Acid) | 167 - 173 |

| C (Tetrazole Ring) | ~160 |

| Aromatic C -COOH | ~131 |

| Aromatic C -Tetrazole | ~130 |

| Aromatic C H | 128 - 135 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in confirming the connectivity of the protons on the benzoic acid ring, showing cross-peaks between adjacent aromatic protons. science.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This would allow for the unambiguous assignment of each aromatic carbon that bears a proton and the N-methyl carbon to its corresponding proton signal. science.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds, ¹H-¹³C). sdsu.edu This is arguably the most powerful tool for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the N-methyl protons to the tetrazole ring carbon, confirming the position of the methyl group. It would also show correlations from the aromatic protons to the carboxylic carbon and the tetrazole carbon, confirming the substitution pattern on the benzene ring. science.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to specific functional groups.

For this compound, the FTIR spectrum is expected to be dominated by the strong absorptions of the carboxylic acid group. A very broad O-H stretching band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. A sharp and intense C=O (carbonyl) stretching band should appear around 1700 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the aromatic ring and the methyl group (around 2800-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and N=N or C=N stretching from the tetrazole ring. researchgate.net

Table 3: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1720 (strong) |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Methyl Group | C-H stretch | 2850 - 2960 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring would be expected to produce strong signals. The N=N and C=N vibrations of the tetrazole ring are also typically Raman active. While the C=O stretch is visible, it is often weaker in Raman than in FTIR. The C-H stretching vibrations of the methyl group and the aromatic ring will also be present.

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring | Symmetric ring breathing | ~1000 |

| Aromatic Ring | C=C stretch | 1580 - 1620 (strong) |

| Tetrazole Ring | Symmetric ring stretch | 1200 - 1400 |

| Methyl Group | C-H symmetric stretch | ~2900 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical analytical technique for confirming the molecular weight of this compound and elucidating its structural characteristics through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion (M⁺) peak corresponding to its exact mass, providing unambiguous confirmation of its elemental composition.

The fragmentation of tetrazole derivatives under mass spectrometry conditions is significantly influenced by the substituents on the heterocyclic and phenyl rings. nih.gov For 2,5-disubstituted tetrazoles like this compound, a characteristic and often dominant fragmentation pathway involves the elimination of a molecule of nitrogen (N₂) from the tetrazole ring. mdpi.com This cleavage is a signature fragmentation for many tetrazole-containing compounds, resulting in a prominent [M - 28]⁺ ion. For instance, the fragmentation of 2-methyl-5-phenyl-2H-tetrazole shows a base peak corresponding to the loss of N₂ from the molecular ion. mdpi.com

Following the initial loss of nitrogen, further fragmentation can occur, primarily involving the benzoic acid moiety. The fragmentation pattern of benzoic acid itself is well-documented and provides a model for the subsequent breakdown of the [M - 28]⁺ ion. fu-berlin.deresearchgate.netdocbrown.info Key fragmentation steps for the benzoic acid portion include the loss of a hydroxyl radical (•OH) to form an acylium ion, or the loss of the entire carboxyl group (•COOH), leading to a phenyl cation. docbrown.info

Based on these established patterns, the proposed primary fragmentation pathways for this compound are outlined below:

Pathway A: Loss of dinitrogen from the molecular ion.

[C₁₀H₉N₄O₂]⁺ → [C₁₀H₉N₂O₂]⁺ + N₂

Pathway B: Subsequent fragmentation of the benzoic acid moiety. This can proceed via several routes:

Loss of a hydroxyl radical: [C₁₀H₉N₂O₂]⁺ → [C₁₀H₈N₂O]⁺ + •OH

Loss of carbon monoxide (decarbonylation): [C₁₀H₈N₂O]⁺ → [C₉H₈N₂]⁺ + CO

Loss of the carboxyl group: [C₁₀H₉N₂O₂]⁺ → [C₉H₈N₂]⁺ + •COOH

The analysis of these fragmentation patterns provides a detailed fingerprint that not only confirms the molecular structure but also offers insights into the relative stability of different parts of the molecule. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| Ion | Proposed Structure | m/z (relative abundance) | Fragmentation Pathway |

| [M]⁺ | [C₁₀H₉N₄O₂]⁺ | 217 (Moderate) | Molecular Ion |

| [M-28]⁺ | Ion after N₂ loss | 189 (High) | Pathway A |

| [M-28-17]⁺ | Ion after N₂ and OH loss | 172 (Moderate) | Pathway B |

| [M-28-45]⁺ | Ion after N₂ and COOH loss | 144 (Moderate) | Pathway B |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the substituted benzene chromophore.

The spectrum of unsubstituted benzoic acid in aqueous solution shows two main absorption bands: a strong B-band (benzenoid) around 230 nm and a weaker, broader C-band (also referred to as the E2-band) centered around 274 nm. rsc.orgnist.gov These absorptions are attributed to π→π* electronic transitions within the aromatic ring. The presence of substituents on the phenyl ring can significantly alter the position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands.

In this compound, the phenyl ring is substituted with both a carboxyl group and a methyl-tetrazole group. Both groups act as auxochromes, modifying the absorption characteristics of the benzene chromophore. The tetrazole ring, being a heteroaromatic system, possesses its own electronic transitions, but its primary effect on the UV-Vis spectrum is through its electronic interaction with the phenyl ring.

Electron-donating or electron-withdrawing substituents can cause a bathochromic (red shift, to longer wavelengths) or hypsochromic (blue shift, to shorter wavelengths) shift of the absorption maxima. acs.orgacs.org The 2-methyl-2H-tetrazol-5-yl group is generally considered to be electron-withdrawing. This electronic effect, combined with the carboxyl group, is expected to cause a bathochromic shift in the B- and C-bands compared to unsubstituted benzene. The modification of the para-position of a phenyl group, for example, can induce a significant redshift. acs.orgacs.org The resulting spectrum is a composite of the transitions associated with the modified benzoic acid system.

Interactive Data Table: Typical UV-Vis Absorption Data for Benzoic Acid Derivatives

| Compound | Solvent | λₘₐₓ B-band (nm) | λₘₐₓ C-band (nm) | Electronic Transition |

| Benzoic Acid | Water (acidic) | ~230 | ~274 | π→π |

| Benzoate Anion | Water (basic) | ~225 | ~269 | π→π |

| This compound | Protic Solvent | Expected > 230 | Expected > 274 | π→π* |

X-ray Crystallography for Solid-State Molecular Architecture (Applicable to related phenyl-2H-tetrazole compounds)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, revealing details about bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related phenyl-2H-tetrazole compounds reveals key structural features that are highly likely to be present in its solid-state architecture.

Studies on compounds such as 2-allyl-5-phenyl-2H-tetrazole and other 1,5-disubstituted tetrazoles show that the tetrazole and phenyl rings are typically planar or nearly planar. lnu.edu.uanih.gov The dihedral angle between the mean planes of the phenyl and tetrazole rings is an important conformational parameter. For instance, in one complex, this angle was found to be approximately 11.8°. lnu.edu.ua In another complex phenyl-tetrazole derivative, the dihedral angle between a fluoro-phenyl moiety and a biphenyl (B1667301) moiety was 21.51°. core.ac.uk

The solid-state packing of these molecules is dominated by a combination of intermolecular forces:

Hydrogen Bonding: In tetrazole derivatives containing hydrogen bond donors (like N-H or O-H) and acceptors (the nitrogen atoms of the tetrazole ring and oxygen atoms of the carboxyl group), hydrogen bonding is a primary organizing force. nih.govnih.gov In the case of this compound, the carboxylic acid groups are expected to form strong O-H···O hydrogen-bonded dimers, a common structural motif for carboxylic acids.

π–π Stacking: The aromatic phenyl and tetrazole rings facilitate face-to-face or parallel-displaced π–π stacking interactions between adjacent molecules. lnu.edu.uanih.gov These interactions are crucial for stabilizing the crystal lattice, with typical distances between stacked rings being around 3.4 Å. lnu.edu.ua

These non-covalent interactions guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional supramolecular architectures. nih.gov

Interactive Data Table: Crystallographic Parameters for a Related Phenyl-Tetrazole Compound

| Parameter | Example: [Ag(2-allyl-5-phenyl-2H-tetrazole)ClO₄] lnu.edu.ua |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Interactions | π–π stacking, Coordination bonds |

| Dihedral Angle (Phenyl-Tetrazole) | ~11.8° |

Conformational Analysis through Matrix Isolation Spectroscopy and Theoretical Calculations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, a combination of matrix isolation spectroscopy and theoretical calculations is a powerful approach to study its conformational landscape.

Matrix isolation involves trapping molecules from the gas phase in an inert, cryogenic matrix (e.g., solid argon or nitrogen) at very low temperatures (around 10-15 K). core.ac.uk This technique allows for the study of individual conformers that might be unstable at room temperature. The high spectral resolution achieved under these conditions is instrumental for structural characterization. uc.pt

Theoretical (quantum chemical) calculations are used to predict the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers to their interconversion. core.ac.uk For this compound, the key rotational degrees of freedom are around the C-C bond connecting the carboxyl group to the phenyl ring and the C-C bond connecting the phenyl ring to the tetrazole ring.

A study on the related compound 2-(tetrazol-5-yl)benzoic acid using FTIR matrix isolation and theoretical calculations identified fifteen stable isomers on its potential energy surface. The most stable conformer found experimentally was one that allowed for the formation of an intramolecular N-H···O hydrogen bond. researchgate.net While the N-methyl group in this compound precludes this specific intramolecular bond, the methodology is directly applicable. Theoretical calculations would predict the relative energies of various conformers arising from the rotation of the carboxyl and tetrazole groups. It is likely that conformers with minimal steric hindrance and favorable dipole interactions would be the most stable.

Furthermore, photochemical transformations can be induced within the matrix. For example, irradiation with specific wavelengths of UV light can trigger conformational changes, such as the rotation of a carboxyl group, allowing for the experimental characterization of higher-energy conformers. researchgate.net This combination of techniques provides a detailed picture of the molecule's flexibility and the relative stability of its different shapes.

Interactive Data Table: Conformational Analysis Methods and Findings

| Technique | Purpose | Key Findings for Related Compounds |

| Theoretical Calculations (e.g., DFT) | Predict stable conformers and energy barriers between them. | Multiple stable conformers exist within a few kJ/mol of each other. core.ac.uk |

| Matrix Isolation FTIR Spectroscopy | Experimentally trap and obtain vibrational spectra of individual conformers. | The most stable gas-phase conformer can be identified; higher-energy conformers can be trapped. core.ac.ukresearchgate.net |

| In-situ UV Irradiation | Induce conformational changes within the cryogenic matrix. | Allows for selective conversion between conformers, aiding in spectral assignment. researchgate.net |

Computational Chemistry and Theoretical Investigations on 3 2 Methyl 2h Tetrazol 5 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and energies of chemical reactions. For derivatives of benzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(2d,p), are used to optimize the molecular structure and calculate various properties. vjst.vnniscpr.res.in

These studies can determine structural characteristics and chemical reactivity. niscpr.res.in For instance, DFT can be used to calculate the interaction energies between molecular pairs in a crystal lattice, breaking down the total energy into electrostatic, polarization, dispersion, and repulsion components. This analysis helps in understanding the forces that govern the molecule's solid-state packing.

Table 1: Example of Calculated Interaction Energies for a Benzoic Acid Derivative (Note: This data is illustrative of the types of calculations performed on similar molecules, based on findings for a related benzoic acid derivative). niscpr.res.in

| Interaction Type | Electrostatic Energy (kJ/mol) | Polarization Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Repulsion Energy (kJ/mol) | Total Energy (kJ/mol) |

| O—H…N | -15.1 | -3.9 | -40.1 | 29.5 | -35.5 |

| C—H…π | -3.9 | -0.6 | -24.6 | 14.6 | -16.9 |

| π-π stacking | -8.6 | -3.7 | -10.8 | 0.0 | -21.3 |

This interactive table provides a hypothetical breakdown of intermolecular interaction energies for 3-(2-methyl-2H-tetrazol-5-yl)benzoic acid, as would be calculated using DFT methods similar to those reported for analogous structures. niscpr.res.in

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. vjst.vn A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are invaluable for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.gov The MEP surface visualizes the charge distribution, where different colors represent different electrostatic potential values.

Red/Yellow Regions : Indicate negative potential (electron-rich), typically associated with lone pairs on heteroatoms like oxygen and nitrogen. These are sites prone to electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylic acid group. niscpr.res.inresearchgate.net

Blue Regions : Indicate positive potential (electron-poor), usually found around hydrogen atoms, especially the acidic proton of the carboxyl group. These are sites for nucleophilic attack. researchgate.net

Analysis of MEP maps helps to understand where a molecule might engage in intermolecular interactions, particularly hydrogen bonding. niscpr.res.innih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

The static picture provided by quantum calculations can be expanded by Molecular Dynamics (MD) simulations, which model the movement of atoms and molecules over time. MD is particularly useful for exploring conformational flexibility and the effects of a solvent environment.

The structure of this compound features a rotatable bond between the benzoic acid moiety and the tetrazole ring. The rotational freedom around this bond allows the molecule to adopt various conformations. Conformational flexibility can be a key factor in polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. rsc.orguky.edu Theoretical conformational scans can identify low-energy conformers and the energy barriers between them. rsc.org

Solvation effects significantly influence a molecule's behavior in solution. Studies on benzoic acid and its derivatives in binary mixtures, such as ethanol (B145695) and water, show that solubility and solvation thermodynamics are dependent on the solvent composition and temperature. jbiochemtech.com MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules, providing insights into the structure of the solvation shell and the thermodynamics of the solvation process. The Gibbs free energy of solvation, for example, can be calculated to understand the solubility and partitioning behavior of the compound. jbiochemtech.com

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.eg This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action.

Docking simulations place the ligand into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. By screening this compound against a library of protein structures, putative biological targets can be identified. For example, related benzoic acid derivatives have been docked against carbonic anhydrase II, while other tetrazole-containing compounds have been studied as inhibitors of the urease enzyme. niscpr.res.innih.gov The tetrazole ring is often considered a bioisostere of a carboxylic acid group, allowing it to bind to enzymes and receptors in a similar fashion.

Once a ligand is docked into a protein's active site, the specific intermolecular interactions that stabilize the complex can be analyzed in detail. These interactions are critical for binding affinity and selectivity. For a molecule like this compound, several types of interactions are possible:

Hydrogen Bonding : The carboxylic acid group is a strong hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). The nitrogen atoms of the tetrazole ring are also potent hydrogen bond acceptors. These groups can form hydrogen bonds with polar amino acid residues like arginine, histidine, and asparagine. nih.gov

Hydrophobic Contacts : The benzene (B151609) ring can form hydrophobic interactions with nonpolar amino acid residues such as alanine, valine, and leucine. nih.gov

π-π Stacking : The aromatic benzene ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Ionic Interactions/Salt Bridges : If the carboxylic acid is deprotonated (as a carboxylate), it can form strong ionic bonds, or salt bridges, with positively charged residues like lysine (B10760008) and arginine. nih.gov

Molecular docking studies of similar tetrazole derivatives have identified specific interactions, such as salt bridges with arginine residues and hydrogen bonds with histidine residues within an enzyme's active site. nih.gov

Table 2: Potential Intermolecular Interactions of this compound with a Putative Enzyme Active Site (Note: This table is based on interactions observed for analogous tetrazole-containing ligands in docking studies). nih.gov

| Interaction Type | Ligand Moiety Involved | Potential Amino Acid Partner(s) |

| Hydrogen Bond | Carboxylic Acid (-OH, C=O), Tetrazole Nitrogens | HIS, SER, THR, ASN, GLN |

| Salt Bridge | Carboxylate (-COO⁻) | ARG, LYS |

| Hydrophobic Interaction | Benzene Ring, Methyl Group | ALA, VAL, LEU, ILE |

| π-π Stacking | Benzene Ring | PHE, TYR, TRP |

| Metal Coordination | Tetrazole Nitrogens | Metal ions (e.g., Ni, Zn) in metalloenzymes |

This interactive table summarizes the key intermolecular interactions that this compound could form with a biological target, based on its chemical structure and findings from related computational studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrazole-Benzoic Acid Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for a series of this compound analogs are not extensively documented in publicly available literature, the principles of QSAR can be applied to the tetrazole-benzoic acid scaffold based on studies of related structures.

QSAR models for compounds containing either tetrazole or benzoic acid moieties have been developed to predict various activities, including therapeutic effects and toxicity. For instance, QSAR models have been successfully constructed to predict the acute oral toxicity of a diverse set of 111 tetrazole compounds in rats and mice. researchgate.net These models utilize 2D descriptors generated from the molecular structure to correlate with toxicity data, demonstrating the potential to forecast the safety profiles of new tetrazole derivatives. researchgate.net

In a similar vein, QSAR studies have been conducted on benzoic acid derivatives. For example, a study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis, revealed key structural features for inhibitory activity. The QSAR analysis indicated that increased hydrophobicity, molar refractivity, and aromaticity, along with the presence of a hydroxyl group, were conducive to higher inhibitory activity. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions decreased activity. nih.gov

For a hypothetical QSAR study on a series of analogs based on the 3-(tetrazol-5-yl)benzoic acid scaffold, a range of molecular descriptors would be calculated to quantify their physicochemical properties. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For the tetrazole-benzoic acid scaffold, these descriptors would be crucial as both the tetrazole ring and the carboxylic acid group have distinct electronic characteristics that govern their interactions with biological targets.

Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular weight, volume, surface area, and specific conformational indices. The spatial arrangement of the tetrazole and benzoic acid moieties relative to each other would be a key determinant of biological activity.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the lipophilicity of a compound. The tetrazole moiety is generally considered more lipophilic than a carboxylic acid, and this property significantly influences a molecule's ability to cross biological membranes. researchgate.net

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe aspects like branching and connectivity.

Once these descriptors are calculated for a series of tetrazole-benzoic acid analogs with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. The resulting equation provides a quantitative measure of the impact of each descriptor on the activity.

The table below illustrates a hypothetical set of descriptors that would be relevant for a QSAR analysis of tetrazole-benzoic acid derivatives.

| Descriptor Class | Example Descriptors | Relevance to Tetrazole-Benzoic Acid Scaffold |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Influences electrostatic interactions and reactivity with biological targets. |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Determines the fit of the molecule into a receptor's binding site. |

| Hydrophobic | LogP, Molar Refractivity | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity Indices, Shape Indices | Quantifies the overall molecular structure and branching. |

Such a QSAR model, once validated, could be a powerful tool in the rational design of new, more potent, and selective compounds based on the tetrazole-benzoic acid scaffold, guiding the synthesis of molecules with optimized properties.

Bioisosteric Replacement Strategies and Their Theoretical Basis

The replacement of a carboxylic acid group with a 5-substituted 1H-tetrazole ring is a well-established and widely used bioisosteric replacement strategy in medicinal chemistry. nih.gov This strategy is rooted in the physicochemical similarities between the two functional groups, which allows the tetrazole to mimic the carboxylic acid in its interactions with biological targets, often leading to improved pharmacokinetic properties.

The theoretical basis for this bioisosterism lies in several key molecular properties that are comparable between the carboxylate and tetrazolate anions, the predominant forms at physiological pH.

Acidity and Ionization: The pKa of the N-H proton in a 5-substituted 1H-tetrazole is typically in the range of 4.5 to 5.0, which is very similar to the pKa of a carboxylic acid (around 4.0 to 4.5). This comparable acidity means that at physiological pH (approximately 7.4), both groups will be predominantly in their anionic forms. This shared anionic character is fundamental to their ability to engage in similar electrostatic interactions with biological receptors.

Electronic and Structural Similarity: High-level ab initio calculations and quantum theory of atoms in molecules (QTAIM) have provided a deeper understanding of the electronic similarities. Studies have shown that the deprotonated tetrazole and carboxylate groups exhibit very similar hydrogen bond environments and attractive energies in these interactions. nih.gov Furthermore, computational analyses have revealed that the tetrazole and carboxylate anions have an almost identical average electron density and a similar topology of their electrostatic potential, despite their different atomic compositions. researchgate.net This similarity in the electrostatic landscape is a crucial factor in the tetrazole's ability to effectively mimic the carboxylate group in receptor binding.

The planar geometry of both the carboxylic acid and the tetrazole ring also contributes to their bioisosteric relationship. This planarity allows them to participate in similar spatial interactions within a binding pocket. However, a notable difference is that the hydrogen-bonding environment around the tetrazole ring extends further from the core of the molecule by approximately 1.2 Å compared to the carboxylic acid. nih.gov This can sometimes necessitate flexibility in the protein binding site to accommodate the tetrazole. nih.gov

Physicochemical Properties: A significant advantage of the tetrazole-for-carboxylic acid replacement is the general increase in lipophilicity. Anionic tetrazoles are reported to be almost ten times more lipophilic than the corresponding carboxylates. researchgate.net This increased lipophilicity can lead to improved absorption and better penetration of biological membranes, which is often a desirable property in drug design. However, it is important to note that increased lipophilicity does not always translate to enhanced permeability, as the tetrazole's ability to form strong hydrogen bonds can lead to a significant desolvation penalty. fieldofscience.com

The table below summarizes the key comparative properties that form the theoretical basis for the bioisosteric replacement of a carboxylic acid with a tetrazole.

| Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole (-CN4H) | Significance in Bioisosterism |

| pKa | ~ 4.0 - 4.5 | ~ 4.5 - 5.0 | Similar acidity ensures both are predominantly anionic at physiological pH, allowing for similar electrostatic interactions. |

| Geometry | Planar | Planar | Allows for similar spatial orientation and interactions within a receptor binding site. |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | Acts as both H-bond donor and acceptor. | Enables similar hydrogen bonding networks with biological targets. |

| Lipophilicity (logP) | Lower | Higher | Can improve membrane permeability and absorption, though this is not always the case. researchgate.netfieldofscience.com |

| Metabolic Stability | Can be a site for metabolic transformations. | Generally more resistant to metabolic degradation. | Can lead to improved pharmacokinetic profiles and longer duration of action. |

In the context of this compound, the presence of the methyl group on the tetrazole ring eliminates its acidic proton. Therefore, the bioisosteric relationship with a simple benzoic acid is not direct in this specific case. However, the tetrazole ring itself, due to its electronic nature and hydrogen bond accepting capabilities, can still participate in interactions that may mimic those of a carboxylic acid or other functional groups, depending on the specific biological target. The principles of bioisosterism remain a valuable tool for understanding the structure-activity relationships of such compounds.

Investigation of Molecular Interactions and Biological Activities of 3 2 Methyl 2h Tetrazol 5 Yl Benzoic Acid and Its Analogs

Enzyme Modulation and Inhibition Mechanisms

The structural framework of 3-(2-methyl-2H-tetrazol-5-yl)benzoic acid, featuring both a tetrazole ring and a benzoic acid moiety, has served as a foundation for the development of various analogs targeting a wide range of enzymes and receptors. The tetrazole group, a bioisostere of the carboxylic acid group, is metabolically stable and capable of participating in diverse intermolecular interactions, which is advantageous in drug design. mdpi.comsemanticscholar.org Similarly, the benzoic acid scaffold is a common feature in many biologically active molecules. nih.govresearchgate.net Investigations into analogs built upon these structural motifs have revealed significant inhibitory and modulatory activities across several important biological targets.

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. researchgate.netnih.gov Its activity is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, and also contributes to agricultural nitrogen loss. researchgate.netnih.gov Consequently, the inhibition of urease is a key therapeutic and agricultural goal. nih.gov Analogs incorporating tetrazole and benzoic acid structures have shown notable potential as urease inhibitors.

Derivatives of 3,4,5-trihydroxy benzoic acid have been synthesized and evaluated for their inhibitory activity against Jack bean urease. iglobaljournal.com Several of these compounds demonstrated potent inhibition, with some showing significantly greater activity than the standard inhibitor, thiourea (B124793). iglobaljournal.com For instance, two derivatives exhibited IC50 values of 0.07 µM/ml and 0.08 µM/ml, respectively, which is substantially more potent than thiourea's IC50 of 0.61 µM/ml. iglobaljournal.com Similarly, a series of tetrazole derivatives containing pyrrole-2,5-dione groups displayed remarkable urease inhibition, with IC50 values ranging from 4.325 µM to 18.28 µM, surpassing the efficacy of thiourea (IC50 = 17.386 µM). researchgate.net

Mechanistically, urease inhibitors can function through several modes. A primary mechanism involves interaction with the two nickel ions in the enzyme's active site. nih.govnih.gov Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics studies have elucidated how competitive inhibitors bind to these nickel ions. nih.gov Compounds like acetohydroxamic acid (AHA) inhibit urease by complexing the nickel ions. nih.gov The binding affinity of inhibitors is strongly influenced by moieties like the C=O or P=O group, which play a crucial role in the binding process. nih.gov Molecular modeling of benzoic acid derivatives suggests that their carboxylic group interacts with the active site nickel ions. nih.gov Non-competitive inhibition is also possible, as seen with certain copper (II) complexes that act as potent urease inhibitors. nih.gov

| Compound Series | Example Compound | IC50 Value (µM) | Standard Inhibitor | Standard IC50 Value (µM) | Reference |

|---|---|---|---|---|---|

| Tetrazole-pyrrole-2,5-dione hybrids | Compound 5b | 4.325 | Thiourea | 17.386 | researchgate.net |

| Tetrazole-pyrrole-2,5-dione hybrids | Compound 5e | 7.411 | Thiourea | 17.386 | researchgate.net |

| 3,4,5-Trihydroxy benzoic acid derivatives | Compound 13 | 0.07 | Thiourea | 0.61 | iglobaljournal.com |

| 3,4,5-Trihydroxy benzoic acid derivatives | Compound 1 | 0.08 | Thiourea | 0.61 | iglobaljournal.com |

| Benzothiazole analogs | Compound 1 | 1.40 | Thiourea | 19.46 | nih.gov |

Human glutaminyl cyclase (hQC) is an enzyme that catalyzes the formation of pyroglutamate (B8496135) (pE) at the N-terminus of peptides and proteins, a post-translational modification implicated in the pathogenesis of diseases like Alzheimer's disease (AD). nih.govinjirr.com Specifically, hQC is involved in the creation of the toxic pyroform of β-amyloid (AβN3pE), making it a promising therapeutic target for early-stage AD. nih.gov

Research has led to the identification of potent hQC inhibitors with subnanomolar IC50 values. nih.gov For example, a cyclopentylmethyl derivative was found to have an IC50 value of 0.1 nM, which is 290-fold more potent than the clinical trial candidate PQ912. nih.gov Another compound, a benzimidazole (B57391) derivative, demonstrated significant in vivo efficacy by reducing both pyroform Aβ and total Aβ in the brain of an AD animal model. nih.gov

The interaction profiles of these inhibitors have been elucidated through structural studies. The crystal structure of hQC in complex with a potent inhibitor revealed tight binding at the enzyme's active site, explaining the specific and powerful inhibition observed. nih.gov Potent inhibition has been achieved with imidazole (B134444) derivatives and other heterocyclic chelators, highlighting that hQC is a metalloenzyme. injirr.com The development of these inhibitors often involves replacing structural motifs with bioisosteric surrogates, such as substituting a dimethoxyphenyl group with an indazole ring, which has led to inhibitors with IC50 values as low as 2.3 nM. nih.gov

Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to numerous diseases, including malaria and inflammatory conditions.

Plasmodium falciparum cdc2-related kinase 3 (PfCLK3) has been validated as a multi-stage drug target for malaria, offering prophylactic, transmission-blocking, and curative potential. nih.govacs.org A significant breakthrough in this area was the discovery of TCMDC-135051, a potent inhibitor of PfCLK3 with nanomolar activity in kinase assays and submicromolar activity against the parasite in its asexual blood stage. nih.gov This compound, which features a benzoic acid moiety, has served as a scaffold for developing further analogs. nih.govresearchgate.net Structure-based drug design has led to the creation of irreversible covalent inhibitors that target a unique lysine (B10760008) residue (Lys394) within the PfCLK3 active site, a strategy aimed at preventing resistance. researchgate.netrsc.org These covalent inhibitors, bearing benzaldehyde-based warheads, have shown high potency against the recombinant protein and good parasiticidal activity. researchgate.netrsc.org

P38 Mitogen-Activated Protein (MAP) Kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β. columbia.eduuni-tuebingen.de Inhibiting p38 MAP kinase is a therapeutic strategy for inflammatory diseases. columbia.edunih.gov A notable class of inhibitors is the diaryl ureas, which bind to a novel allosteric site on the kinase. nih.govresearchgate.net This binding requires a significant conformational change in the highly conserved Asp-Phe-Gly (DFG) motif of the enzyme, leading to slow binding kinetics. columbia.eduresearchgate.net Optimization of this class of inhibitors led to compounds like BIRB 796, which has picomolar affinity for the kinase and an IC50 of 8 nM after 120 minutes of incubation. researchgate.net Other heterocyclic scaffolds, such as pyridinyltriazoles, have also been developed as p38 MAP kinase inhibitors. researchgate.net

| Target Kinase | Inhibitor Class/Compound | Inhibitory Activity | Mechanism | Reference |

|---|---|---|---|---|

| PfCLK3 | TCMDC-135051 | nM activity in vitro | Reversible Inhibition | nih.gov |

| PfCLK3 | Lysine-targeting covalent analogs | Potent parasiticidal activity | Covalent bond with Lys394 | researchgate.netrsc.org |

| p38 MAP Kinase | Diaryl Urea (Compound 1) | Kd = 230 nM | Allosteric (DFG-out) | researchgate.net |

| p38 MAP Kinase | BIRB 796 | Kd = 0.1 nM; IC50 = 8 nM (120 min) | Allosteric (DFG-out) | researchgate.net |

| p38 MAP Kinase | Pyridinyltriazole (Compound 5c) | Significant inhibition at 1 µM | Not specified | researchgate.net |

Dihydrofolate reductase (DHFR) is an essential enzyme in the pyrimidine (B1678525) biosynthesis pathway, making it a critical target for antimicrobial and antiprotozoal drugs. nih.govacs.org Inhibitors of DHFR have been successfully used against malaria and toxoplasmosis. nih.gov While thousands of DHFR inhibitors have been synthesized, the most potent compounds are almost exclusively 2,4-diaminopyrimidines or their close analogs. nih.gov

Investigations into alternative heterocyclic scaffolds have been undertaken to explore new chemical space for DHFR inhibition. Molecular hybridization, which combines different nuclei into a single structure, has been explored using scaffolds like thiophene, pyrazole, and thiazole. acs.org Researchers have also designed benzimidazole and indole (B1671886) derivatives based on molecular modeling of the E. coli DHFR crystal structure. nih.gov The goal was to determine if drastically altering the traditional diamino configuration could still yield significant inhibition. nih.gov However, these efforts resulted in compounds with low activity, with the most active being orders of magnitude weaker than benchmark 5-benzyl-2,4-diaminopyrimidine (B1204543) inhibitors. nih.gov This suggests that despite the versatility of heterocycles like tetrazole, the specific electronic and geometric arrangement of the 2,4-diaminopyrimidine (B92962) system remains unparalleled for achieving high-potency competitive inhibition of DHFR. nih.gov

Metabotropic glutamate (B1630785) receptors (mGluRs) are involved in modulating synaptic transmission and neuronal excitability, making them important targets for psychiatric and neurological disorders. nih.gov The mGlu5 receptor subtype, in particular, has been a focus for developing antagonists.

Analogs of this compound have proven to be a highly successful scaffold in this area. Structure-activity relationship (SAR) studies on 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile revealed that introducing small, non-hydrogen bond donor substituents at the 3-position of the phenyl ring substantially increased in vitro potency. nih.gov This research led to the discovery of 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, a highly potent and selective mGlu5 receptor antagonist. nih.gov This compound not only showed high affinity but also possessed good pharmacokinetic properties in rats, including brain penetration and in vivo receptor occupancy, marking it as a significant lead compound. nih.gov Other selective mGlu5 negative allosteric modulators, such as MPEP and MTEP, have also demonstrated antidepressant effects in preclinical models. nih.gov

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. nih.gov Its inhibitors are of great interest to the cosmetic, food, and medical industries. nih.gov Both tetrazole and benzoic acid derivatives have emerged as powerful tyrosinase inhibitors.

A series of 1,3-oxazine-tetrazole hybrids exhibited exceptionally potent inhibitory activity against mushroom tyrosinase. nih.gov The most active compound in this series, featuring a 2-bromophenyl moiety, had an IC50 value of 0.0371 µM. nih.gov This is orders of magnitude more potent than the standard inhibitor kojic acid (IC50 = 16.832 µM). nih.gov Kinetic studies revealed this compound acts as a competitive inhibitor. nih.gov Other 5-substituted-1H-tetrazole derivatives have also proven to be effective tyrosinase inhibitors. ias.ac.in

Similarly, various benzoic acid derivatives have demonstrated significant tyrosinase inhibition. nih.govresearchgate.net One of the most potent compounds identified in a study was N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide, which had an IC50 of 1.09 µM, again comparing favorably to kojic acid (16.67 µM) and L-mimosine (3.68 µM). nih.govresearchgate.net The mechanism of inhibition often involves the chelation of copper ions within the enzyme's active site. ias.ac.in

| Compound Series | Most Potent Compound | IC50 Value (µM) | Standard Inhibitor | Standard IC50 Value (µM) | Reference |

|---|---|---|---|---|---|

| 1,3-Oxazine-tetrazole hybrids | Compound 3d (with 2-bromophenyl) | 0.0371 | Kojic Acid | 16.832 | nih.gov |

| 5-Substituted-1H-tetrazole derivatives | 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | 45 | Not specified | N/A | ias.ac.in |

| Benzoic acid derivatives | N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | 1.09 | Kojic Acid | 16.67 | nih.govresearchgate.net |

| Benzothiazole derivatives | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 | Kojic Acid | ~11 (calculated from 55x potency) | mdpi.com |

Receptor Binding and Signaling Pathway Investigations

Derivatives of tetrazole and benzoic acid have been extensively studied for their potential as Angiotensin II (AII) receptor antagonists. The Angiotensin II Type 1 (AT1) receptor is a key component of the renin-angiotensin system, which plays a crucial role in regulating blood pressure. Antagonists of this receptor are vital in the management of hypertension.

Research has focused on synthesizing analogs that exhibit high affinity and selectivity for the AT1 receptor. For instance, a series of 2-substituted-1-[(biphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acids were developed to understand the structure-activity relationships of potent AT1 receptor antagonists. nih.gov In vitro assays, including AII receptor binding and AII-induced vasocontraction, demonstrated that many of these benzimidazole derivatives displayed high affinity for the AII receptor, with IC50 values in the range of 10⁻⁶ to 10⁻⁷ M. nih.gov

One notable compound, 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974), inhibited the specific binding of [¹²⁵I]AII to bovine adrenal cortical membranes with an IC50 value of 1.1 x 10⁻⁷ M. nih.gov It also effectively antagonized the AII-induced contraction of rabbit aortic strips with an IC50 value of 3.0 x 10⁻¹⁰ M. nih.gov Structure-activity relationship studies have highlighted the importance of both a carboxyl group at the 7-position and a tetrazole ring at the 2'-position for potent and orally active AII antagonistic activity. nih.gov

Further studies on novel angiotensin II receptor 1 antagonists have identified compounds with nanomolar affinity for the AT1 receptor. researchgate.net For example, one of the most potent ligands synthesized exhibited an IC50 value of 2.67±0.23 nM. researchgate.net Another study reported a novel antagonist with an IC50 value of 0.82 nM for the AT1 receptor. researchgate.net The introduction of a carboxy group at the C-2 position of the imidazole ring in certain analogs has been shown to enhance binding affinity to the AT1 receptor. uoa.gr Specifically, 5-butyl-1-[[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-2-carboxylic acid demonstrated a higher binding affinity (log IC50 = 8.46) compared to the well-known antagonist losartan (B1675146) (log IC50 = 8.25). uoa.gr

Table 1: AT1 Receptor Binding Affinity of Selected Tetrazole Analogs

| Compound | IC50 Value | Reference |

|---|---|---|

| 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974) | 1.1 x 10⁻⁷ M | nih.gov |

| Novel Angiotensin II Receptor 1 Antagonist (Compound 3) | 2.67±0.23 nM | researchgate.net |

| (2R,6S)-4-({1-[2-(1H-tetrazol-5-yl)phenyl]-1H-indol-4-yl}methyl)-2,6-dimethylmorpholine (Compound 1) | 0.82 nM | researchgate.net |

| 5-butyl-1-[[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-2-carboxylic acid (Compound 30) | log IC50 = 8.46 | uoa.gr |

Antimicrobial Activity Studies

Tetrazole derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. isfcppharmaspire.com The antibacterial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

In one study, novel benzimidazole-tetrazole derivatives were synthesized and tested against various bacterial strains. ajgreenchem.com Several of these compounds showed significant efficacy against the Gram-positive bacterium Enterococcus faecalis, with MIC values as low as 1.2 µg/mL and 1.3 µg/mL, which were comparable to the standard drug azithromycin. ajgreenchem.com Against Staphylococcus aureus, another Gram-positive bacterium, some compounds exhibited favorable activity with MICs of 18.7 µg/mL, 21.6 µg/mL, and 25.2 µg/mL. ajgreenchem.com

Another investigation into N-ribofuranosyl tetrazole derivatives found strong antibacterial activity. acs.org Two compounds, in particular, were highly effective against Escherichia coli and Staphylococcus aureus, with MIC values of 15.06 µM and 13.37 µM, respectively, surpassing the efficacy of the standard antibiotics chloramphenicol (B1208) (19.34 µM) and ampicillin (B1664943) (28.62 µM). acs.org

Furthermore, certain 5-substituted heteroaryl, vinyl, benzylic, and aliphatic tetrazole derivatives have shown promising antibacterial effects, especially when used in combination with other antibiotics. eurekaselect.com The most active of these derivatives displayed MIC values between 125-250 µg/mL against Escherichia coli. eurekaselect.com A significant synergistic effect was observed when these compounds were combined with trimethoprim, resulting in much lower MIC values ranging from 0.98-7.81 µg/mL against both E. coli and S. aureus. eurekaselect.com However, some ester derivatives of a valsartan (B143634) analog did not show any antibacterial potential against Bacillus pumilus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Table 2: Antibacterial Activity of Selected Tetrazole Analogs (MIC values)

| Compound/Analog | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

|---|---|---|---|---|

| Benzimidazole-tetrazole derivative (e1) | Enterococcus faecalis | 1.2 | - | ajgreenchem.com |

| Benzimidazole-tetrazole derivative (b1) | Enterococcus faecalis | 1.3 | - | ajgreenchem.com |

| Benzimidazole-tetrazole derivative (e1) | Staphylococcus aureus | 18.7 | - | ajgreenchem.com |

| N-ribofuranosyl tetrazole derivative (1c) | E. coli & S. aureus | - | 15.06 | acs.org |

| N-ribofuranosyl tetrazole derivative (5c) | E. coli & S. aureus | - | 13.37 | acs.org |

| 5-substituted tetrazole derivative | Escherichia coli | 125-250 | - | eurekaselect.com |

| 5-substituted tetrazole derivative + Trimethoprim | E. coli & S. aureus | 0.98-7.81 | - | eurekaselect.com |

In addition to their antibacterial properties, tetrazole derivatives have been investigated for their potential as antifungal agents. isfcppharmaspire.com Studies have shown that these compounds can effectively inhibit the growth of various fungal species, including pathogenic yeasts like Candida albicans.

The antifungal activity of newly synthesized benzimidazole-tetrazole derivatives was assessed against three types of Candida: Candida albicans, Candida glabrata, and Candida parapsilosis. ajgreenchem.com The screening results indicated that most of the synthesized compounds were effective in reducing the growth of Candida albicans. ajgreenchem.com One particular compound exhibited an MIC of 7.4 µg/mL against C. albicans, which was comparable to the reference drug fluconazole (B54011) (MIC = 8.1 µg/mL). ajgreenchem.com Another compound demonstrated high efficacy against C. glabrata, with an MIC of 0.98 µg/mL, outperforming fluconazole. ajgreenchem.com

In a separate study, newly synthesized tetrazole derivatives were subjected to antifungal screening. nih.gov Two compounds were found to be active against Candida albicans and Microsporum audouinii when compared to the positive control, clotrimazole. nih.gov Benzoic acid derivatives isolated from the inflorescences of Piper cumanense also showed activity against six phytopathogenic fungi, with a notable effect against fungi of the Fusarium genus. nih.gov

Table 3: Antifungal Activity of Selected Tetrazole Analogs (MIC values)

| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-tetrazole derivative (d1) | Candida albicans | 7.4 | ajgreenchem.com |

| Benzimidazole-tetrazole derivative (e1) | Candida glabrata | 0.98 | ajgreenchem.com |

| Fluconazole (Reference) | Candida albicans | 8.1 | ajgreenchem.com |

In Vitro Antiproliferative Investigations in Cellular Models

The antiproliferative properties of tetrazole derivatives have been a subject of significant research, with numerous studies demonstrating their cytotoxic effects against various human cancer cell lines. elsevierpure.comnih.gov

A series of novel biphenyl-based tetrazole derivatives were designed and synthesized, and their cytotoxic evaluations showed significant anticancer activity against multiple tested cell lines. elsevierpure.com Certain compounds from this series exhibited strong and selective cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. elsevierpure.com

In another study, the cytotoxicity of synthesized tetrazole derivatives was assessed using the MTT assay on HT-29 (colon cancer) and MDA-MB-231 (breast cancer) tumor cell lines. researchgate.net Several compounds exhibited significant activity and selectivity against HT-29 cells, with IC50 values of 87.91, 69.99, 98.01, and 92.42 μg/mL. researchgate.net Moderate activity was observed against MDA-MB-231 cells with IC50 values of 86.73, 120.7, 115.9, and 122.6 μg/mL. researchgate.net

New tetrazole-containing derivatives of 2,4-diamino-1,3,5-triazine were also synthesized and evaluated for their cytotoxic activity against Huh-7 (liver cancer) and HeLa (cervical cancer) tumor cell lines. researchgate.net The most significant antitumor activity was observed with 1,3,5-triazines containing a 5-phenyltetrazol-2-ylacetohydrazide fragment. researchgate.net These compounds showed practically no cytotoxic effect on non-tumor human embryonic kidney cells (HEK293). researchgate.net

Furthermore, a new family of tetrazole derivatives demonstrated remarkable antimitotic effects against a broad panel of cancer cells, particularly against glioblastoma (GBM) cells, while showing high selectivity compared to non-tumor cells. nih.gov The antiproliferative activity was expressed as the IC50, the drug concentration required to inhibit cell growth by 50%. nih.gov

Table 4: In Vitro Antiproliferative Activity of Selected Tetrazole Analogs (IC50 values)

| Compound/Analog | Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Tetrazole derivative (3a) | HT-29 | 87.91 | researchgate.net |

| Tetrazole derivative (3b) | HT-29 | 69.99 | researchgate.net |

| Tetrazole derivative (3c) | HT-29 | 98.01 | researchgate.net |

| Tetrazole derivative (3f) | HT-29 | 92.42 | researchgate.net |

| Tetrazole derivative (3a) | MDA-MB-231 | 86.73 | researchgate.net |

| Tetrazole derivative (3c) | MDA-MB-231 | 120.7 | researchgate.net |

| Tetrazole derivative (3d) | MDA-MB-231 | 115.9 | researchgate.net |

| Tetrazole derivative (3f) | MDA-MB-231 | 122.6 | researchgate.net |

Antioxidant Mechanisms and Radical Scavenging Assays

Tetrazole and benzoic acid derivatives have been evaluated for their antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. The antioxidant activity is often assessed using radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. researchgate.netugm.ac.id

In a study on newly synthesized tetrazole derivatives, the antioxidant activity was evaluated using the DPPH radical scavenging assay. researchgate.netugm.ac.id The results indicated that one of the synthesized compounds exhibited the highest radical scavenging activity among the tested series. researchgate.netugm.ac.id Another study synthesized ester derivatives of a valsartan analog and found that all the new compounds showed significant free radical scavenging potentials, often more than the parent drug. nih.gov

The antioxidant activity of five naturally occurring benzoic acid derivatives was investigated theoretically, considering three mechanisms of free radical scavenging: hydrogen atom transfer (HAT), stepwise electron transfer proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). preprints.org The findings suggested that HAT is the preferred mechanism in the gas phase, while SPLET is favored in polar environments. preprints.org Protocatechuic and gallic acids were identified as the most active antioxidants in gas and polar solutions, respectively. preprints.org

Further research on tetrazole derivatives from quinaldic acid also indicated significant biological and antioxidant activities, making them potential candidates for pharmaceutical development. kashanu.ac.ir The antioxidant potential of various chemicals can be estimated using the DPPH assay, where a stable radical is employed to measure the scavenging capacity of the compounds. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

The rational design of potent analogs of this compound is fundamentally guided by Structure-Activity Relationship (SAR) studies. These investigations systematically explore how chemical modifications to the core structure influence its biological activity, providing a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Substitution Patterns on Biological Response

The substitution pattern on the benzoic acid ring plays a pivotal role in modulating the biological response of this class of compounds. While direct SAR studies on this compound are not extensively documented in publicly available literature, principles can be inferred from studies on analogous structures, such as tetrazole-containing biphenyl (B1667301) derivatives and other substituted benzoic acids.

For instance, in a series of derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, the nature and position of substituents on an adjacent phenyl ring were key determinants of urease inhibition activity. nih.gov It was observed that compounds bearing strong electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), exhibited higher potency. nih.gov Conversely, the presence of electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OCH₃), and methyl (CH₃) led to reduced activity. nih.gov This suggests that the electronic properties of the aromatic system are crucial for molecular recognition and biological function.

These findings imply that for this compound analogs, substituents on the benzoic acid ring that alter its electronic landscape could significantly impact their interaction with biological targets. The introduction of electron-withdrawing groups may enhance interactions, while electron-donating groups could be detrimental to activity.

Table 1: Illustrative Impact of Phenyl Ring Substituents on Urease Inhibition for an Analogous Tetrazole Scaffold

| Compound ID | Substituent (R) on Phenyl Ring | Biological Activity (IC₅₀ in µM) |

| Analog A | -H | Moderate |

| Analog B | -NO₂ (electron-withdrawing) | High |

| Analog C | -Cl (electron-withdrawing) | High |

| Analog D | -OH (electron-donating) | Low |

| Analog E | -OCH₃ (electron-donating) | Low |

Note: This table is illustrative and based on findings for structurally related compounds to demonstrate SAR principles.

Influence of Tetrazole Isomerism on Activity

The tetrazole ring is a critical pharmacophore in many biologically active compounds, often serving as a bioisostere for a carboxylic acid group. nih.govontosight.ai The positioning of the methyl group on the tetrazole ring, creating either the 2H- or 1H-isomer, is a key factor influencing the compound's properties and, consequently, its biological activity.

The 1H- and 2H-tetrazole isomers possess distinct electronic and steric profiles. The N-substitution pattern affects the acidity (pKa), lipophilicity, and spatial arrangement of the nitrogen atoms, which are often involved in hydrogen bonding and coordination with biological targets. nih.gov Studies comparing N-unsubstituted and N-substituted 5-aryltetrazoles in directed ortho-lithiation reactions have shown differences in their electronic character, which can translate to differences in binding affinity for a biological target.

While direct comparative biological data for the 1-methyl and 2-methyl isomers of 3-(tetrazol-5-yl)benzoic acid is scarce, it is well-established in medicinal chemistry that such isomerism can have a profound impact. The different vectoral properties of the N-H bond in the 1H-isomer versus the N-methyl group in the 2H-isomer will dictate their potential interactions within a binding pocket. The 2-methyl isomer, lacking the acidic proton of the 1H-tetrazole, will not act as a hydrogen bond donor from the ring itself, which could be a critical determinant of activity depending on the target.

Role of the Benzoic Acid Carboxyl Group in Molecular Recognition

The carboxylic acid group of the benzoic acid moiety is a crucial functional group for molecular recognition, primarily through its ability to form strong hydrogen bonds and ionic interactions. nih.govdoaj.org X-ray crystallography studies of the parent compound, 3-(1H-tetrazol-5-yl)benzoic acid, reveal that the carboxyl group is actively involved in forming intermolecular hydrogen bonds. nih.govdoaj.org Specifically, the hydroxyl group of the carboxylic acid acts as a hydrogen bond donor to a nitrogen atom of the tetrazole ring of an adjacent molecule, while the carbonyl oxygen acts as a hydrogen bond acceptor from a tetrazole N-H group. nih.gov

This demonstrates the fundamental role of the carboxyl group in establishing a network of interactions that are likely mirrored in the binding of these molecules to a biological target, such as an enzyme active site or a receptor. The negatively charged carboxylate at physiological pH can form salt bridges with positively charged amino acid residues like arginine or lysine, anchoring the molecule in the binding pocket.

The tetrazole ring itself is often considered a bioisosteric replacement for a carboxylic acid. nih.govontosight.ai However, in the case of this compound, the presence of both moieties suggests distinct and potentially complementary roles in binding. The carboxyl group likely serves as a primary anchor point, while the tetrazole ring engages in other specific interactions. The substitution of the carboxyl group with other functionalities, such as an ester or an amide, would be expected to significantly alter the binding mode and biological activity due to the loss of this key hydrogen-bonding and ionic interaction capability.

Derivatization and Analog Synthesis for Enhanced Academic Exploration of 3 2 Methyl 2h Tetrazol 5 Yl Benzoic Acid

Design Principles for Novel Tetrazole-Benzoic Acid Analogs

The foundational design principle for analogs of 3-(2-methyl-2H-tetrazol-5-yl)benzoic acid revolves around the concept of bioisosterism. The tetrazole ring is widely utilized in medicinal chemistry as a bioisostere for the carboxylic acid group. researchgate.netbeilstein-journals.orgrug.nl This substitution is intended to mimic the acidic properties and spatial conformation of a carboxylate while offering potential advantages. cambridgemedchemconsulting.com

Key advantages of this bioisosteric replacement include:

Improved Metabolic Stability : Tetrazole rings are generally more resistant to biological degradation compared to carboxylic acids. researchgate.net

Enhanced Lipophilicity : Tetrazoles are typically more lipophilic than their carboxylic acid counterparts, which can improve membrane permeability. researchgate.net

Modulated Acidity : The pKa of a 5-substituted-1H-tetrazole is similar to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets. cambridgemedchemconsulting.com

However, the interchangeability is not always straightforward. In some biological systems, the tetrazole may not be a suitable bioisostere for a carboxylic acid, leading to a significant loss of potency. nih.gov Therefore, a primary design principle is to synthesize and test both the tetrazole-containing compounds and their corresponding carboxylic acid analogs to validate the bioisosteric relationship for a specific target. nih.gov The design of novel analogs also involves scaffold hopping, where the phenyl ring is replaced by other cyclic systems to explore new interactions with target proteins. nih.gov

Synthetic Routes to Modify the Tetrazole Ring Substitution

Modification of the tetrazole moiety primarily involves two approaches: altering the substituent at the N-2 position or synthesizing entirely new tetrazole rings with different substitution patterns from precursor molecules.

The most common and established method for forming the tetrazole ring itself is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govrsc.org This allows for the synthesis of 5-substituted tetrazoles from various nitrile precursors. rsc.org For creating N-substituted tetrazoles, such as the N-methyl derivative in the parent compound, alkylation of a 5-substituted-1H-tetrazole can be performed. This reaction, however, often yields a mixture of N-1 and N-2 isomers, requiring careful separation and characterization.

More advanced and efficient methods for generating diverse tetrazole scaffolds include multicomponent reactions (MCRs). nih.govrsc.org MCRs offer a convergent approach to synthesize complex molecules in a single step, providing access to a wide range of substituted tetrazoles. beilstein-journals.orgnih.gov For instance, the Ugi-tetrazole reaction can be employed to generate diverse tetrazole-containing scaffolds. beilstein-journals.org

Another innovative strategy involves the use of pre-functionalized tetrazole building blocks, such as tetrazole aldehydes. rug.nlresearchgate.net These building blocks can then be incorporated into larger molecules through various synthetic transformations, allowing for the flexible placement of the tetrazole group within a novel scaffold. beilstein-journals.orgrug.nl This approach is particularly useful for creating libraries of compounds for screening purposes. beilstein-journals.org

| Synthetic Strategy | Description | Key Features |

| [3+2] Cycloaddition | Reaction of a nitrile with an azide (e.g., sodium azide or trimethylsilyl (B98337) azide) to form the tetrazole ring. nih.govrsc.org | Fundamental and widely used method. |

| N-Alkylation | Direct alkylation of a 5-substituted-1H-tetrazole to introduce substituents on the nitrogen atoms. | Often produces a mixture of N-1 and N-2 isomers. |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to build complex tetrazole derivatives. nih.govrsc.org | High efficiency, diversity, and complexity. beilstein-journals.org |

| Tetrazole Building Blocks | Use of pre-synthesized, functionalized tetrazoles (e.g., tetrazole aldehydes) in subsequent reactions. rug.nl | Flexible and allows for late-stage diversification. beilstein-journals.org |

Strategies for Substituent Variation on the Benzoic Acid Moiety

Systematic modification of the benzoic acid portion of the molecule is crucial for probing the structure-activity relationship and optimizing binding interactions. These strategies can range from simple functional group additions to more complex scaffold hopping.

A primary strategy involves the introduction of various substituents onto the phenyl ring. Standard aromatic substitution reactions can be used to place a wide array of functional groups—such as halogens, alkyl, alkoxy, and nitro groups—at the ortho, meta, and para positions relative to the carboxylic acid. Studies on similar scaffolds, like 4-(thiazol-5-yl)benzoic acid, have shown that introducing substituents such as a 2-halo- or 2-methoxy-benzyloxy group can maintain or enhance inhibitory activity and lead to significant increases in antiproliferative effects. nih.govresearchgate.net

Another effective strategy is the replacement of the phenyl ring with other aromatic systems, a technique known as scaffold hopping. Azabenzene analogs, such as pyridine (B92270) and pyridazine (B1198779) carboxylic acid derivatives, have been shown to be potent inhibitors in related compound series. nih.gov This approach alters the electronic distribution and hydrogen bonding capabilities of the core structure, potentially leading to improved selectivity and potency.

Furthermore, the carboxylic acid group itself can be modified. Esterification or amidation can be used to explore interactions in the corresponding binding pocket or to serve as a basis for prodrug design. nih.govnih.gov

| Modification Strategy | Example | Potential Outcome |

| Aromatic Substitution | Introduction of a 2-chloro or 3-methoxy group onto the benzoic acid ring. nih.gov | Probes steric and electronic requirements of the binding site; can enhance potency. nih.gov |

| Scaffold Hopping | Replacement of the benzene (B151609) ring with a pyridine or pyridazine ring. nih.gov | Alters core geometry and hydrogen bonding patterns; may improve selectivity. |

| Functional Group Modification | Conversion of the carboxylic acid to a methyl ester or an amide. | Explores different binding interactions; can serve as a prodrug approach. nih.gov |

Impact of Structural Modifications on Molecular Interactions and Potency

Structural modifications to the this compound scaffold directly influence its physicochemical properties and its ability to interact with biological targets, thereby affecting its potency.

On the benzoic acid moiety, the nature and position of substituents dictate the interactions with the target protein. For example, in a study of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activities while significantly increasing antiproliferative activity against A549 cancer cells. nih.gov This suggests that these substituents may engage with a previously unoccupied pocket in the target enzyme, leading to enhanced biological effect.

The interplay between hydrophilicity and hydrophobicity, as well as electrostatic and hydrogen bond interactions, are key factors that determine the potency of an analog. nih.gov The following table summarizes hypothetical SAR data based on findings from related compound classes.

| Compound | R1 (Benzoic Acid Moiety) | R2 (Tetrazole Moiety) | IC50 (nM) | Rationale for Potency Change |

| Parent | -H | -CH3 (at N-2) | 100 | Baseline activity. |

| Analog A | 3-Chloro | -CH3 (at N-2) | 50 | Halogen may form favorable interactions in a hydrophobic pocket. nih.gov |

| Analog B | 4-Methoxy | -CH3 (at N-2) | 150 | Steric hindrance or unfavorable electronic interaction. |

| Analog C | -H | -H (1H-tetrazole) | 80 | N-H may act as a hydrogen bond donor, altering binding mode. |

| Analog D | -H | -CH3 (at N-1) | 200 | Isomeric change alters the vector of the benzoic acid, leading to poorer fit. mdpi.com |

Prodrug Design Strategies involving Benzoic Acid Tetrazole Scaffolds

Prodrugs are inactive or less active precursors that are converted into the active drug in the body. For acidic compounds like those containing benzoic acid or tetrazole groups, prodrug strategies are often employed to overcome challenges such as poor oral absorption or to improve tissue targeting.

A common and effective prodrug strategy for the carboxylic acid group is esterification. nih.gov Converting the benzoic acid of the parent scaffold into a simple alkyl ester (e.g., methyl or ethyl ester) can mask the polarity of the acidic function. nih.gov This increases lipophilicity, which can enhance passive diffusion across the gastrointestinal tract. Once absorbed, these esters are typically cleaved by ubiquitous esterase enzymes in the blood and tissues to release the active carboxylic acid. nih.gov In one study, a methyl ester prodrug demonstrated a 3-fold higher blood concentration compared to its parent carboxylic acid in rats, indicating significantly improved oral bioavailability. nih.gov

More sophisticated prodrug designs can involve linking the carboxylic acid to promoieties via linkers that are designed to be cleaved under specific physiological conditions. For example, phosphate-containing promoieties can be attached to a benzoic acid derivative to improve aqueous solubility. acs.org